Diaplasinin Exhibits Sub-Micromolar Biochemical Potency for PAI-1 Inhibition
In purified biochemical systems, Diaplasinin (PAI-749) demonstrates inhibition of PAI-1 with an IC50 of 295 nM, representing a substantially higher potency than the structurally distinct PAI-1 inhibitor Tiplaxtinin (PAI-039), which exhibits an IC50 of approximately 2.7 μM (2,700 nM) [1]. This difference corresponds to Diaplasinin being approximately 9.2-fold more potent in direct biochemical inhibition assays, though direct head-to-head comparison data within a single published study are not available [2].
| Evidence Dimension | Biochemical inhibition of PAI-1 (IC50) |
|---|---|
| Target Compound Data | 295 nM |
| Comparator Or Baseline | Tiplaxtinin (PAI-039): 2.7 μM (2,700 nM) |
| Quantified Difference | Diaplasinin is approximately 9.2-fold more potent than Tiplaxtinin in biochemical inhibition of PAI-1 |
| Conditions | Purified PAI-1 biochemical assay; Diaplasinin data from Gardell et al. (2007); Tiplaxtinin data from multiple published sources |
Why This Matters
For researchers requiring high-potency PAI-1 antagonism in biochemical or purified systems, Diaplasinin's sub-micromolar potency offers a distinct advantage over less potent alternatives.
- [1] Gardell SJ, Krudysz GA, Antrilli T, et al. Neutralization of plasminogen activator inhibitor I (PAI-1) by the synthetic antagonist PAI-749 via a dual mechanism of action. Mol Pharmacol. 2007;72(4):897-906. View Source
- [2] Elokdah H, Abou-Gharbia M, Hennan JK, et al. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization. J Med Chem. 2004;47(14):3491-3494. View Source
